molecular formula C22H29NO3 B10980227 2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide

2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide

Cat. No.: B10980227
M. Wt: 355.5 g/mol
InChI Key: WAYCWJWMTLDOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 3,4-dimethylphenoxy group and a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide typically involves the following steps:

    Formation of the 3,4-dimethylphenoxy intermediate: This can be achieved by reacting 3,4-dimethylphenol with an appropriate halogenating agent (e.g., bromine) to form 3,4-dimethylphenyl bromide. This intermediate is then reacted with sodium ethoxide to form the 3,4-dimethylphenoxy group.

    Formation of the 4-ethoxyphenyl intermediate: This involves the reaction of 4-ethoxyphenol with an appropriate halogenating agent to form 4-ethoxyphenyl bromide.

    Coupling reaction: The 3,4-dimethylphenoxy intermediate is then coupled with the 4-ethoxyphenyl intermediate in the presence of a suitable base (e.g., sodium hydride) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide
  • 2-(3,4-dimethoxyphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide
  • 2-(3,4-dimethylphenoxy)-N-[1-(4-methoxyphenyl)ethyl]butanamide

Uniqueness

2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide is unique due to the specific substitution pattern on the phenoxy and phenyl groups. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide

InChI

InChI=1S/C22H29NO3/c1-6-21(26-20-11-8-15(3)16(4)14-20)22(24)23-17(5)18-9-12-19(13-10-18)25-7-2/h8-14,17,21H,6-7H2,1-5H3,(H,23,24)

InChI Key

WAYCWJWMTLDOOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=C(C=C1)OCC)OC2=CC(=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.